Demethylsuberosin

Overview

Description

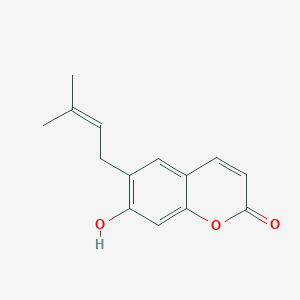

Demethylsuberosin (7-hydroxy-6-(3-methyl-2-buten-1-yl)-2H-chromen-2-one) is a linear furanocoumarin with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . It is biosynthetically derived from the prenylation of umbelliferone at the C-6 position, a critical step in the furanocoumarin pathway . This compound is naturally found in plants such as Angelica gigas and Phellodendron amurense, where it contributes to defense mechanisms against pathogens and herbivores .

Preparation Methods

Claisen Rearrangement of Prenylated Coumarate Esters

The Claisen rearrangement has emerged as a cornerstone for constructing the prenyl side chain in demethylsuberosin. This method leverages the regioselective migration of allyl groups under Lewis acid catalysis to install the 3-methylbut-2-enyl moiety at the C6 position of the coumarin scaffold.

Substrate Design and Stereochemical Considerations

The choice of starting material critically influences the efficiency of the Claisen rearrangement. Substrates featuring electron-donating groups at the ortho position relative to the allyloxy moiety exhibit enhanced reactivity due to stabilized transition states. Recent advancements in asymmetric Claisen rearrangements, such as those employing chiral Lewis acids, suggest potential avenues for enantioselective synthesis of this compound analogs .

Malonic Acid Condensation with Prenylated Salicylaldehydes

The classical malonic acid condensation offers a direct route to this compound by cyclizing prenylated salicylaldehydes with malonic acid. This method simultaneously constructs the coumarin nucleus and introduces the prenyl side chain in a single pot.

Reaction Mechanism and Decarboxylation

Condensation of 5-(3-methylbut-2-enyl)salicylaldehyde (1a ) with malonic acid in a pyridine-aniline solvent system generates 3-carboxydihydrothis compound (2a ). Subsequent decarboxylation using a copper-quinoline catalyst at elevated temperatures (150–200°C) affords this compound (3a ) in 50–60% overall yield . The copper-quinoline complex facilitates the removal of the carboxylic acid group via radical intermediates, ensuring minimal side-product formation .

Scope and Limitations

This method excels in simplicity and avoids the need for pre-functionalized coumarin precursors. However, the requirement for harsh decarboxylation conditions and the sensitivity of the prenyl group to oxidative degradation pose challenges. Modifications, such as using microwave-assisted decarboxylation, have been proposed to enhance efficiency .

Pechmann Condensation and Green Chemistry Adaptations

The Pechmann condensation, traditionally employed for synthesizing 4-substituted coumarins, has been adapted for this compound production through strategic substrate selection and eco-friendly solvents.

Traditional Pechmann Approach

Heating a mixture of resorcinol and β-ketoesters (e.g., ethyl acetoacetate) in the presence of concentrated sulfuric acid yields 7-hydroxy-4-methylcoumarin. To incorporate the prenyl group, resorcinol derivatives pre-functionalized with a 3-methylbut-2-enyl moiety can serve as starting materials. For instance, 5-prenylresorcinol undergoes Pechmann condensation with ethyl acetoacetate, though this route remains underexplored in the literature .

Deep Eutectic Solvents (DES) as Sustainable Media

Ali et al. demonstrated the efficacy of choline chloride–l-(+)-tartaric acid DES (1:2 molar ratio) as both solvent and catalyst for Pechmann condensations . At 110°C, this system achieves near-quantitative conversions for 4-substituted coumarins, suggesting its potential for this compound synthesis. The DES enhances reaction rates through hydrogen-bonding interactions and minimizes waste generation, aligning with green chemistry principles .

Oxidative Cyclization Strategies

Oxidative cyclization of prenylated phenolic precursors provides an alternative pathway to this compound, albeit with narrower applicability.

DDQ-Mediated Cyclization

Treatment of 5-(3-methylbut-2-enyl)-2-hydroxycinnamaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) induces dehydrogenative cyclization, forming the coumarin ring. While this method efficiently constructs the heterocyclic core, competing oxidation of the prenyl group to epoxy or carbonyl derivatives necessitates careful optimization .

Chemical Reactions Analysis

Types of Reactions: Demethylsuberosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups under suitable conditions.

Major Products:

Oxidation Products: Xanthyletin and other related coumarins.

Reduction Products: Reduced forms of this compound with altered functional groups.

Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

Demethylsuberosin is characterized by its unique chemical structure, which includes a coumarin backbone. This structure facilitates various interactions with biological targets, enhancing its pharmacological potential. The compound has been shown to activate proteasome activity, which is crucial for cellular homeostasis and the degradation of misfolded proteins.

Neuroprotective Effects

Neuroprotection Against Neurotoxins:

this compound has demonstrated significant neuroprotective effects, particularly against neurotoxins like 1-methyl-4-phenylpyridinium (MPP+). In studies involving human neuroblastoma SH-SY5Y cells, this compound exhibited an EC50 value of 0.17 µM for protecting against MPP+-induced cell death, showcasing its potency compared to other compounds such as betulinic acid, which had an EC50 of 4.29 µM .

Proteasome Activation:

The compound acts as a proteasome activator, enhancing the activity of chymotrypsin-like and caspase-like proteases in the 20S proteasome. This activation is crucial for mitigating the dysfunction caused by neurotoxic agents . The EC50 values for the activation of these proteolytic activities were reported at 0.76 µM and 0.82 µM, respectively, indicating its effectiveness in promoting protein degradation pathways that are often impaired in neurodegenerative diseases like Parkinson's disease.

Anti-Inflammatory Properties

This compound has also been recognized for its anti-inflammatory activities. In vitro studies have indicated that it can reduce inflammation markers, suggesting potential applications in treating inflammatory conditions. Its mechanism likely involves modulation of inflammatory pathways, although specific details require further investigation.

Agricultural Applications

In addition to its medicinal properties, this compound has shown promise in agricultural applications. It exhibits a feeding deterrent effect against pests such as Spodoptera exigua, indicating its potential as a natural pesticide . This aspect not only highlights its utility in sustainable agriculture but also opens avenues for developing eco-friendly pest management strategies.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

Demethylsuberosin exerts its effects through several mechanisms:

Proteasome Activation: It enhances the activity of proteasomes, which are involved in protein degradation and regulation of various cellular processes.

Anti-inflammatory Action: It inhibits the production of inflammatory mediators like nitric oxide and prostaglandin E2, thereby reducing inflammation.

Neuroprotection: It protects neuronal cells from oxidative stress and apoptosis, potentially through the activation of proteasome pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Furanocoumarins are classified into linear and angular subtypes based on the position of prenylation (C-6 or C-8 of umbelliferone). Below is a comparative analysis of Demethylsuberosin with key analogs:

Table 1: Structural Features of this compound and Related Compounds

Key Structural Insights :

- This compound lacks the benzofuran group at C-3/4 and the isoprenyl group at C-6 compared to synthetic analogs like Gefitinib, which diminishes its synergy with tyrosine kinase inhibitors in cancer models .

- Unlike angular furanocoumarins (e.g., osthenol), this compound’s linear structure enables distinct interactions with enzymes such as CYP76F112, which catalyzes its cyclization to marmesin .

Mechanistic Divergence :

- This compound cyclization to marmesin occurs via epoxide-free intermediates , driven by electron delocalization at the 7-hydroxyl group, a feature absent in angular analogs .

Table 2: Pharmacological Profiles of this compound and Analogs

Activity Insights :

- This compound uniquely inhibits p38 phosphorylation, a mechanism absent in Decursin or Nodakenin, highlighting its specificity in neuroinflammation .

Pharmacokinetic and Chemical Property Comparison

Table 3: Physicochemical and ADMET Properties

| Property | This compound | Marmesin | Osthenol |

|---|---|---|---|

| LogP | 3.2 | 2.8 | 3.0 |

| Water Solubility | Low | Moderate | Low |

| BBB Permeability | Moderate | Low | Moderate |

| CYP Inhibition | Weak | Strong (CYP3A4) | Moderate |

Key Findings :

- This compound’s isoprenyl side chain enhances membrane permeability compared to non-prenylated coumarins like umbelliferone .

Biological Activity

Demethylsuberosin, a natural coumarin derivative, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The information is synthesized from various research studies and articles to provide a comprehensive overview.

Chemical Structure and Biosynthesis

This compound is synthesized from umbelliferone through specific enzymatic pathways in plants of the Apiaceae family. The biosynthetic process involves the action of O-prenyltransferases that facilitate the formation of this compound from umbelliferone and other precursors .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a natural antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

This data suggests that this compound could be a promising candidate for developing new antimicrobial therapies .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| HepG2 | 15 |

These findings highlight this compound's selective toxicity towards cancer cells while sparing normal cells, making it a valuable compound in cancer research .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies indicated that it reduces the production of TNF-α and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

4. Neuroprotective Effects

Recent studies have suggested that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, it has been shown to mitigate cell death caused by hydrogen peroxide exposure in neuronal cell lines. This effect is attributed to its ability to enhance antioxidant defenses within cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated this compound's efficacy against Helicobacter pylori, a bacterium linked to gastric ulcers. The compound exhibited a MIC of 1 µg/mL, indicating strong antibacterial activity.

Case Study 2: Cancer Cell Line Testing

In a comparative study of various coumarins, this compound was found to have superior anticancer activity against HeLa cells compared to other derivatives, supporting its potential use in targeted cancer therapies .

Properties

IUPAC Name |

7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDUIAPDSKSUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175695 | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21422-04-8 | |

| Record name | Demethylsuberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Demethylsuberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021422048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEMETHYLSUBEROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDM71QIW25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.